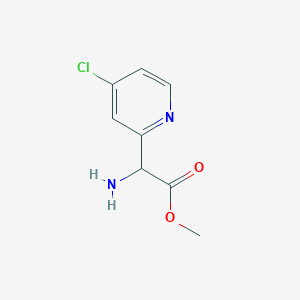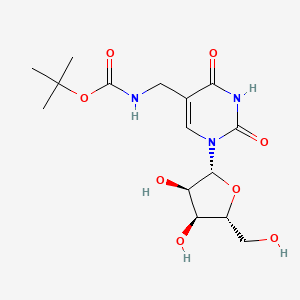![molecular formula C11H11N5O B15364098 N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5326-75-0](/img/structure/B15364098.png)
N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Furan-2-ylmethylamine: is reacted with 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under specific conditions to form the desired compound.
Catalysts: such as palladium or copper may be used to facilitate the reaction.
Solvents: like dimethylformamide (DMF) or ethanol are often employed.
The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors capable of handling high temperatures and pressures, as well as continuous monitoring to ensure product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed:
Oxidation: Oxidation can yield compounds with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduction can produce compounds with fewer double bonds or single bonds.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound is structurally similar and has been studied for its anticancer properties.
N-(furan-2-ylmethyl)-4-bromobenzamide: Another related compound with potential biological activities.
Uniqueness: N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework makes it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
5326-75-0 |
|---|---|
Molecular Formula |
C11H11N5O |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H11N5O/c1-7-14-10(9-6-13-16-11(9)15-7)12-5-8-3-2-4-17-8/h2-4,6H,5H2,1H3,(H2,12,13,14,15,16) |
InChI Key |
JFTBZRLPFLOMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2)C(=N1)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)

![3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol](/img/structure/B15364035.png)
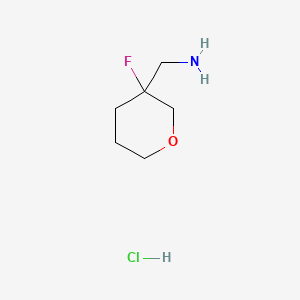
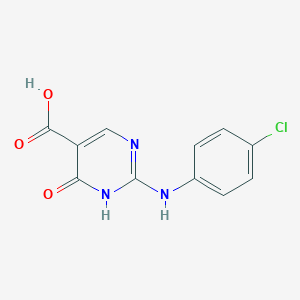

![N-[5-Chloro-6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinyl]acetamide](/img/structure/B15364071.png)
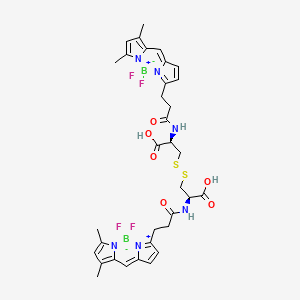
![1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B15364080.png)
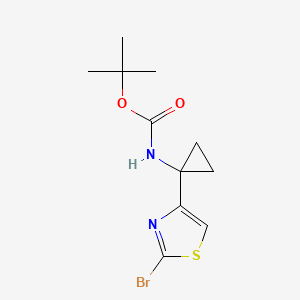

![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)
